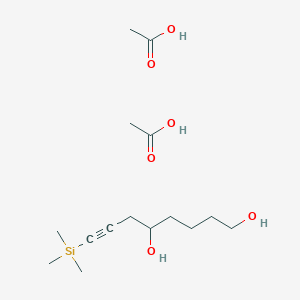

Acetic acid;8-trimethylsilyloct-7-yne-1,5-diol

Description

Structure

3D Structure of Parent

Properties

CAS No. |

645615-12-9 |

|---|---|

Molecular Formula |

C15H30O6Si |

Molecular Weight |

334.48 g/mol |

IUPAC Name |

acetic acid;8-trimethylsilyloct-7-yne-1,5-diol |

InChI |

InChI=1S/C11H22O2Si.2C2H4O2/c1-14(2,3)10-6-8-11(13)7-4-5-9-12;2*1-2(3)4/h11-13H,4-5,7-9H2,1-3H3;2*1H3,(H,3,4) |

InChI Key |

ALQCKPWMEWBBNT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.CC(=O)O.C[Si](C)(C)C#CCC(CCCCO)O |

Origin of Product |

United States |

Preparation Methods

Synthesis via Hydrolysis and Alkylation

One effective method involves hydrolysis followed by alkylation. The process generally includes the following steps:

Step 1: Hydrolysis of an Ester

An ester such as trimethylsilyloct-7-yne-1,5-diol can be hydrolyzed under basic conditions to yield the corresponding acid. For example, a typical reaction might involve treating the ester with sodium hydroxide in water.

Step 2: Alkylation

The resulting acid can then undergo alkylation with an appropriate alkyl halide in the presence of a base like potassium carbonate to introduce the trimethylsilyl group.

Total Synthesis Approach

A more comprehensive synthetic route involves total synthesis strategies that incorporate multiple functional group transformations:

Step 1: Formation of Alkyne

Starting from a suitable alkyne precursor, such as octyne, one can perform a series of reactions including deprotection and functionalization to introduce the trimethylsilyl group at the desired position.

Step 2: Hydroxylation

The alkyne can be converted to an alcohol through hydroboration-oxidation or similar methods, yielding oct-7-yne-1,5-diol.

Step 3: Silylation

The hydroxyl groups can be silylated using trimethylsilyl chloride in the presence of a base like imidazole to form the final product.

Use of Catalysis

Catalytic methods have also been explored for synthesizing this compound:

Catalyst Selection: Transition metal catalysts can facilitate reactions such as Sonogashira coupling or cross-coupling reactions that may be necessary for constructing complex carbon frameworks.

Example Reaction: A Sonogashira coupling between a vinyl halide and an alkyne could be employed to create the necessary carbon-carbon bonds leading toward acetic acid; 8-trimethylsilyloct-7-yne-1,5-diol.

- Data Table: Summary of Preparation Methods

Recent studies have shown that the choice of solvents and reaction conditions significantly affects the yield and purity of acetic acid; 8-trimethylsilyloct-7-yne-1,5-diol. For instance:

Solvent Effects: Using polar aprotic solvents often enhances reaction rates and yields during silylation steps.

Temperature Control: Maintaining lower temperatures during certain stages (e.g., alkylation) helps minimize side reactions and improve selectivity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;8-trimethylsilyloct-7-yne-1,5-diol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or other reduced forms of the compound .

Scientific Research Applications

Organic Synthesis Applications

1.1 Synthesis of Complex Molecules

The compound serves as a versatile building block in the synthesis of complex organic molecules. Its alkyne functionality allows for various reactions, including cycloadditions and coupling reactions. For instance, it has been utilized in the synthesis of natural products and bioactive compounds, demonstrating significant utility in constructing complex molecular architectures .

1.2 Catalytic Reactions

Acetic acid; 8-trimethylsilyloct-7-yne-1,5-diol has been employed in catalytic asymmetric synthesis. It acts as a chiral auxiliary in reactions such as the vinylogous Mannich reaction, leading to high diastereo- and enantioselectivity . This application is particularly relevant in the pharmaceutical industry, where the synthesis of chiral drugs is crucial.

Medicinal Chemistry Applications

2.1 Anticancer Activity

Research indicates that compounds derived from acetic acid; 8-trimethylsilyloct-7-yne-1,5-diol exhibit cytotoxic properties against various cancer cell lines. For example, derivatives have shown significant activity as vacuolar ATPase inhibitors, which play a role in cancer cell proliferation . The ability to inhibit these ATPases suggests potential therapeutic applications in cancer treatment.

2.2 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies have reported that related compounds can modulate inflammatory pathways, suggesting that acetic acid; 8-trimethylsilyloct-7-yne-1,5-diol may possess similar properties . This aspect is critical for developing new anti-inflammatory drugs.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of acetic acid;8-trimethylsilyloct-7-yne-1,5-diol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and other proteins, leading to changes in their activity. The trimethylsilyl group can enhance the compound’s stability and reactivity, making it a valuable tool in various chemical and biological applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

a. Silyl-Protected Alkynes The TMS group in 8-trimethylsilyloct-7-yne-1,5-diol acts as a protective moiety, akin to its use in compounds like 3-ethenyl-5-methyl-2-methylidenehex-4-en-1-yl acetate (HMDB0041497) . However, unlike simpler silyl ethers, the alkyne in this compound may participate in click chemistry or Sonogashira coupling, distinguishing it from saturated silyl derivatives.

b. Acetylated Diols

The acetic acid component resembles esters such as cedryl acetic acid (HMDB0035910), where acetic acid forms a stable ester linkage . However, the diol groups in 8-trimethylsilyloct-7-yne-1,5-diol remain free, enabling hydrogen bonding or further derivatization, unlike fully acetylated analogs.

c. Diarylheptanoids Linear diarylheptanoids (e.g., (3S,5S)-7-(4-hydroxyphenyl)-1-phenylhept-1-ene-3,5-diol) share hydroxyl-rich frameworks but lack the alkyne and TMS functionalities, resulting in lower hydrophobicity and divergent reactivity .

Physicochemical Properties

Biological Activity

Acetic acid; 8-trimethylsilyloct-7-yne-1,5-diol is a compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

The compound is characterized by its molecular formula and a molecular weight of 258.4 g/mol. It features a trimethylsilyl group, which enhances its stability and solubility in organic solvents. The presence of the alkyne functional group contributes to its reactivity and potential interactions with biological macromolecules.

| Property | Value |

|---|---|

| CAS Number | 645615-12-9 |

| Molecular Formula | C₁₂H₂₂O₃Si |

| Molecular Weight | 258.4 g/mol |

| Functional Groups | Acetic acid, alkyne |

The biological activity of acetic acid; 8-trimethylsilyloct-7-yne-1,5-diol may be attributed to its ability to interact with various cellular targets. The compound is hypothesized to modulate signaling pathways involved in inflammation and cell proliferation.

- Anti-inflammatory Activity : Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines and chemokines, suggesting that this compound may exert similar effects.

- Antioxidant Properties : The presence of hydroxyl groups may confer antioxidant properties, potentially protecting cells from oxidative stress.

- Interaction with Lipid Membranes : The alkyne moiety can facilitate insertion into lipid bilayers, affecting membrane fluidity and permeability.

In Vitro Studies

Research has shown that derivatives of acetic acid can exhibit significant anti-inflammatory effects in vitro. For instance, compounds structurally related to acetic acid; 8-trimethylsilyloct-7-yne-1,5-diol have been evaluated for their ability to inhibit the production of nitric oxide (NO) in macrophages stimulated by lipopolysaccharide (LPS).

- Study Findings : A study indicated a reduction of NO production by approximately 50% at concentrations as low as 10 µM, highlighting the compound's potential as an anti-inflammatory agent .

In Vivo Studies

In vivo studies using animal models have further elucidated the therapeutic potential of related compounds. For example, a study involving a mouse model of acute inflammation showed that administration of similar compounds resulted in reduced paw edema and lower levels of inflammatory markers in serum.

- Case Study : In a zymosan-induced peritonitis model, treatment with related compounds led to a significant decrease in neutrophil infiltration (up to 43% reduction) compared to control groups .

Case Studies

- Anti-cancer Activity : A study focused on marine natural products reported that compounds with similar structural features exhibited cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .

- Neuroprotective Effects : Another investigation explored the neuroprotective properties of related compounds in models of neurodegeneration. Results indicated that these compounds could reduce neuronal cell death and improve cognitive function in treated animals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.